Dec-9-yn-1-ol;methanesulfonic acid
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Overview
Description
Dec-9-yn-1-ol;methanesulfonic acid is a compound that combines the properties of an alkyne alcohol and a sulfonic acid. The compound has the molecular formula C11H22O4S and a molecular weight of 250.355 g/mol . It is known for its unique chemical structure, which includes a triple bond (alkyne) and a hydroxyl group (alcohol) attached to a long carbon chain, along with a methanesulfonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dec-9-yn-1-ol;methanesulfonic acid typically involves the reaction of 9-decyn-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The reaction can be represented as follows:
9-Decyn-1-ol+Methanesulfonyl chloride→Dec-9-yn-1-ol;methanesulfonic acid
Industrial Production Methods
Industrial production methods for methanesulfonic acid involve the oxidation of dimethylsulfide using various oxidizing agents such as oxygen, chlorine, or nitric acid . The process developed by BASF involves the oxidation of dimethyldisulfide with nitric acid, which is then restored using atmospheric oxygen .
Chemical Reactions Analysis
Types of Reactions
Dec-9-yn-1-ol;methanesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The methanesulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of methanesulfonate esters.
Scientific Research Applications
Dec-9-yn-1-ol;methanesulfonic acid has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dec-9-yn-1-ol;methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in click chemistry reactions, while the methanesulfonic acid group can act as a strong acid catalyst in various chemical processes . The pathways involved include the activation of nucleophiles and electrophiles, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
9-Decyn-1-ol: Similar structure but lacks the methanesulfonic acid group.
Methanesulfonic acid: Lacks the alkyne and alcohol groups.
2-Decyn-1-ol: Similar structure but with the triple bond at a different position.
Uniqueness
Dec-9-yn-1-ol;methanesulfonic acid is unique due to the presence of both an alkyne and a methanesulfonic acid group in the same molecule. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis .
Properties
CAS No. |
119227-71-3 |
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Molecular Formula |
C11H22O4S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
dec-9-yn-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C10H18O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11;1-5(2,3)4/h1,11H,3-10H2;1H3,(H,2,3,4) |
InChI Key |
AWESFRMLAVNTNI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C#CCCCCCCCCO |
Origin of Product |
United States |
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